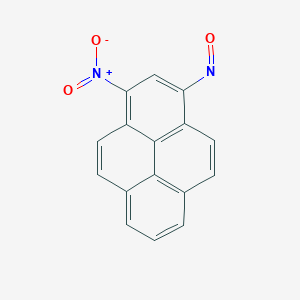

1-Nitro-3-nitrosopyrene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

144886-19-1 |

|---|---|

Formule moléculaire |

C16H8N2O3 |

Poids moléculaire |

276.25 g/mol |

Nom IUPAC |

1-nitro-3-nitrosopyrene |

InChI |

InChI=1S/C16H8N2O3/c19-17-13-8-14(18(20)21)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |

Clé InChI |

ORRRIEPKBDVTQB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-] |

SMILES canonique |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-] |

Autres numéros CAS |

144886-19-1 |

Synonymes |

1-nitro-3-nitrosopyrene |

Origine du produit |

United States |

Chemical Synthesis and Reactivity of 1 Nitro 3 Nitrosopyrene

Synthetic Methodologies for 1-Nitro-3-nitrosopyrene

Established Synthetic Pathways

No established synthetic pathways specifically for this compound have been documented in the reviewed scientific literature.

Comparative Synthesis of Isomeric Nitrosopyrenes

While a direct comparative synthesis including this compound is not available, the synthesis of its isomers, 1-nitro-6-nitrosopyrene (B12373) and 1-nitro-8-nitrosopyrene (B22677), has been described. This process involves the nitration of 1-acetylaminopyrene, which produces a mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene. These isomers are then separated by flash chromatography. Following separation and deacetylation, the resulting aminonitropyrenes are oxidized using m-chloroperoxybenzoic acid to yield the final nitronitrosopyrene products nih.gov. This methodology highlights a potential, though unconfirmed, route that could theoretically be adapted for other isomers.

Electrochemical Reduction Studies

There are no specific studies on the electrochemical reduction of this compound. Research in this area tends to focus on other nitroaromatic compounds, such as nitrostyrene (B7858105) derivatives or nitrobenzene (B124822), to understand their reduction potentials and mechanisms researchgate.netnih.govresearchgate.net.

Photochemical Reactivity and Degradation Mechanisms

Primary Photodegradation Pathways

Specific photodegradation pathways for this compound have not been investigated. Extensive research on 1-nitropyrene (B107360) shows that its photodegradation is highly dependent on the solvent and presence of other substances. Pathways include a nitro-nitrite rearrangement and subsequent reactions that can form products like 1-hydroxypyrene (B14473) and various hydroxynitropyrenes nih.govresearchgate.net. The formation of 1-nitrosopyrene (B1218456) from 1-nitropyrene has been observed in certain solvents, suggesting the participation of the triplet excited state (³(π,π*)) in a hydrogen abstraction reaction nih.gov.

Influence of Environmental Co-constituents on Photoreactivity

The influence of environmental factors on the photoreactivity of this compound remains unstudied. For the related compound 1-nitropyrene, the presence of phenols can increase the photodegradation yield tenfold, while water can reduce it nih.gov. These findings underscore the complexity of environmental photochemistry for nitro-polycyclic aromatic hydrocarbons, though they are not directly applicable to this compound without specific experimental validation.

Advanced Chemical Transformations and Derivative Formation of this compound

While research on this compound has predominantly focused on its role as a metabolic intermediate in the reduction of 1,3-dinitropyrene (B1214572), detailed studies on its broader synthetic utility and advanced chemical transformations are not extensively documented in publicly available literature. However, based on the known reactivity of the nitro and nitroso functional groups, a variety of potential transformations and derivative formations can be postulated. These reactions are foundational to organic synthesis and could theoretically be applied to this compound to generate a diverse range of novel compounds.

The reactivity of this compound is governed by the two nitrogen-containing functional groups and the polycyclic aromatic pyrene (B120774) core. The nitro (-NO₂) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. The nitroso (-NO) group is also electron-withdrawing and can participate in a variety of reactions, including reduction, oxidation, and cycloadditions.

Potential Chemical Transformations:

Based on established chemical principles, several classes of reactions could be employed to modify this compound:

Reduction of the Nitro and Nitroso Groups: The most studied reactions of nitro and nitrosoarenes are their reductions. Stepwise reduction could potentially lead to a variety of derivatives.

Nucleophilic Aromatic Substitution: The electron-deficient pyrene ring, activated by the nitro and nitroso groups, could be susceptible to nucleophilic attack.

Cycloaddition Reactions: The nitroso group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic systems.

Reactions involving the Pyrene Core: While the electron-withdrawing groups are deactivating, under forcing conditions, electrophilic substitution on the pyrene ring might be possible at less deactivated positions.

The following table summarizes potential transformations and the resulting derivative classes.

| Transformation Type | Reagent/Conditions | Potential Product Class |

| Selective Nitro Group Reduction | Mild reducing agents (e.g., SnCl₂/HCl) | Aminonitrosopyrenes |

| Selective Nitroso Group Reduction | Specific reducing agents | Nitroxylaminopyrenes |

| Complete Reduction | Strong reducing agents (e.g., H₂/Pd-C) | Diaminopyrenes |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substituted nitrosopyrenes |

| Diels-Alder Reaction | Dienes | Dihydropyridazine derivatives |

| 1,3-Dipolar Cycloaddition | Dipoles (e.g., nitrones, azides) | Heterocyclic pyrene derivatives |

Detailed Research Findings (Hypothetical and Analogous):

Specific research detailing the advanced chemical transformations of this compound is scarce. However, studies on analogous nitro-nitrosopyrene isomers and other nitroaromatic compounds provide insights into its potential reactivity. For instance, the synthesis of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene has been reported, primarily for mutagenicity studies. Their synthesis involved the oxidation of the corresponding amino-nitropyrenes. This suggests that a similar synthetic strategy could be applied to generate derivatives of this compound if the corresponding 3-amino-1-nitropyrene were available.

Furthermore, the general field of nitroarene chemistry demonstrates a wide array of transformations that could be applicable. For example, the nitro group can be transformed into a wide variety of other functional groups, making it a versatile handle in organic synthesis. Similarly, the nitroso group is known to participate in ene reactions and can be a precursor for the generation of nitrenes, which can undergo various insertion and cycloaddition reactions.

While direct experimental data for this compound is limited, the foundational principles of organic chemistry provide a strong basis for predicting its reactivity and potential for the synthesis of novel pyrene derivatives. Future research in this area could unlock new applications for this and related compounds.

Environmental Formation and Atmospheric Fate of 1 Nitro 3 Nitrosopyrene

Formation during Combustion Processes

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are recognized as byproducts of incomplete fossil fuel and biomass combustion. nih.gov While specific data for 1-Nitro-3-nitrosopyrene is not available, the formation of related nitropyrenes is well-established.

Diesel engine exhaust is a primary source of nitrated pyrenes in the environment. nih.govcdc.gov Specifically, 1-nitropyrene (B107360) is the most abundant nitroarene found in diesel emissions. nih.govru.nl During the combustion process in diesel and gasoline engines, pyrene (B120774) is first nitrated to form 1-nitropyrene. nih.gov This is then followed by further nitration to create smaller quantities of dinitropyrenes, such as 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389). nih.gov

The concentration of these compounds can vary depending on engine type and operating conditions. nih.gov For instance, while diesel and gasoline engines operating at idle may produce similar mass concentrations of 1,3-dinitropyrene, the ratio of 1,3-dinitropyrene to 1-nitropyrene is significantly higher in gasoline exhaust (14%) compared to diesel exhaust (0.5%), likely due to differences in combustion conditions. nih.gov Other combustion sources, including stationary power plants and wood stoves, also contribute to the emission of nitro-PAHs. aaqr.orgwho.int Although this compound is not typically identified in these emissions, its precursors, pyrene and 1-nitropyrene, are consistently present.

Concentrations of Selected Nitropyrenes in Vehicle Exhaust Particulate Matter (PM)

| Compound | Vehicle/Engine Type | Concentration in PM | Source |

|---|---|---|---|

| 1,3-Dinitropyrene | Diesel Engines (various tests, 1980s) | Up to 1600 pg/mg | nih.gov |

| 1,3-Dinitropyrene | Idling Diesel Engine | ~64-67 pg/mg | nih.gov |

| 1,3-Dinitropyrene | Idling Gasoline Engine | ~64-67 pg/mg | nih.gov |

| 1-Nitropyrene | Diesel-powered Vehicle (unspecified) | 3.0 µg/km (single observation) | nih.gov |

| 1-Nitropyrene | Gasoline-powered Vehicle (unspecified) | 0.02 µg/km (single observation) | nih.gov |

The formation of nitro-PAHs during combustion occurs under high temperatures in the presence of nitrogen oxides (NOx). cdc.gov The generally accepted mechanism for 1-nitropyrene formation involves the reaction of the parent pyrene molecule with nitrogen dioxide (NO2) or the addition of NOx to free pyrene radicals (carbonium ions). nih.gov This process is facilitated by the high temperatures and excess air supply characteristic of diesel combustion chambers. cdc.gov

The formation of a compound with both a nitro (-NO2) and a nitroso (-NO) group, such as this compound, directly from combustion is not a well-documented pathway. It would theoretically require a complex sequence of nitration and nitrosation reactions under specific conditions within the combustion chamber or exhaust stream. Given the lack of detection in emission studies, it is more likely that this compound forms through other transformation pathways in the environment.

Atmospheric Reaction Pathways

Once released into the atmosphere, PAHs and their derivatives undergo various chemical transformations. These reactions can occur in the gas phase or on the surface of particulate matter and are primarily driven by reactions with atmospheric oxidants.

Nitro-PAHs can be formed secondarily in the atmosphere through the reaction of gas-phase parent PAHs with atmospheric free radicals. nih.govaaqr.org The primary drivers of this chemistry are the hydroxyl radical (OH•), which is prevalent during the day, and the nitrate (B79036) radical (NO3•), which is the dominant oxidant at night. aaqr.orgcopernicus.orgcaltech.edu

Daytime Chemistry (OH Radical): In the presence of sunlight, OH radicals initiate reactions with PAHs, which, in the presence of NOx, can lead to the formation of nitro-PAHs. aaqr.org This pathway is considered a dominant source of atmospheric nitro-PAHs, especially during summer months with high photochemical activity. epa.gov

Nighttime Chemistry (NO3 Radical): In the absence of sunlight, the NO3 radical becomes a significant oxidant. copernicus.orgcopernicus.orgnist.gov The reaction of PAHs with the NO3 radical is another important pathway for the formation of nitro-PAHs, particularly during colder winter months. aaqr.org

While the reactivity of this compound itself with these radicals has not been studied, the presence of the aromatic pyrene core suggests it would be susceptible to oxidation by both OH and NO3 radicals, potentially leading to its degradation or transformation into other compounds.

Many PAHs and their derivatives have low volatility and exist in the atmosphere adsorbed to the surface of particulate matter. researchgate.net Chemical reactions can occur on the surface of these particles, a process known as heterogeneous reaction.

Studies have shown that PAHs bound to ambient particles can degrade upon exposure to a mixture of N2O5, NO2, and NO3 radicals, leading to the formation of various nitropyrene (NPY) and nitrofluoranthene (NFL) isomers. nih.gov This indicates that particle surfaces can serve as a medium for the nitration of PAHs. nih.gov It is conceivable that 1-nitropyrene adsorbed on particulate matter could undergo further surface-mediated reactions with atmospheric nitrogen species, potentially leading to nitrosation, although this specific reaction to form this compound has not been directly observed. The reactivity of particle-bound PAHs towards nitration can be influenced by whether the particles are freshly emitted or have been aged through atmospheric processing. nih.gov

Environmental Persistence and Transformation Dynamics

The environmental fate of nitro-PAHs is governed by their physical and chemical properties. Their non-polar and hydrophobic nature leads to low aqueous solubility and a strong tendency to partition into lipophilic phases, causing them to persist in the environment. aaqr.org High molecular weight nitro-PAHs are often associated with the particle phase and are subject to atmospheric dry and wet deposition. aaqr.org

A primary transformation pathway for nitro-PAHs in the environment is photodecomposition (photolysis). aaqr.org Studies on 1-nitropyrene demonstrate that it can be readily decomposed when exposed to light. nih.govnih.gov The photodegradation of 1-nitropyrene is a complex process that can yield several products, including 1-hydroxypyrene (B14473), hydroxynitropyrenes, and, significantly, 1-nitrosopyrene (B1218456) . nih.govacs.org The formation of 1-nitrosopyrene from 1-nitropyrene occurs via a hydrogen atom abstraction by the excited triplet state of the nitropyrene molecule. nih.gov

This documented transformation provides a plausible mechanism for the environmental formation of a nitroso-pyrene structure from a more common nitro-pyrene precursor. The photodegradation of 1-nitropyrene is highly dependent on the solvent or medium, with yields varying significantly between polar and nonpolar environments. acs.org This suggests that the environmental matrix (e.g., atmospheric aerosol, water, soil) would strongly influence the transformation dynamics of this compound and its precursors.

Molecular Mechanisms of Interaction with Biological Macromolecules

Generation of Reactive Oxygen Species and Oxidative Damage

In addition to direct covalent binding to DNA, the metabolism of 1-nitro-3-nitrosopyrene can also induce cellular damage through the generation of reactive oxygen species (ROS).

The metabolic nitroreduction of 1-nitropyrene (B107360) and its derivatives is a significant source of intracellular ROS. During this process, single-electron transfers can occur, leading to the formation of nitro anion radicals. These radicals can then react with molecular oxygen in a futile cycle to produce superoxide (B77818) anions (O2•−).

The dismutation of superoxide anions, either spontaneously or catalyzed by superoxide dismutase, generates hydrogen peroxide (H2O2). In the presence of transition metals like iron, hydrogen peroxide can be further converted into the highly reactive hydroxyl radical (•OH) via the Fenton reaction. These ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. Oxidative DNA damage can manifest as single- and double-strand breaks, as well as the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is a well-established biomarker of oxidative stress.

Metal-Catalyzed Oxidative DNA Damage Mechanisms (e.g., Copper-mediated processes)

While direct studies on this compound are lacking, research on other nitroaromatic compounds demonstrates their capacity to induce metal-catalyzed oxidative DNA damage. Copper, a transition metal found in biological systems, is often implicated in these processes. The mechanism typically involves a redox cycle where the nitroaromatic compound is reduced, and in the presence of molecular oxygen, generates reactive oxygen species (ROS).

Certain nitro-2-aminophenols, for example, have been shown to cause DNA cleavage in the presence of Copper(II) (Cu(II)). This process is dependent on the generation of hydrogen peroxide (H₂O₂) and the reduction of Cu(II) to Copper(I) (Cu(I)), as evidenced by the inhibitory effects of catalase and Cu(I)-specific chelators. nih.gov The proposed mechanism involves the autoxidation of the nitro-aminophenol, mediated by copper, leading to the production of ROS that subsequently damage DNA. nih.gov

Similarly, polycyclic aromatic hydrocarbon (PAH) o-quinones, which can be metabolites of PAHs, are known to induce the formation of oxidative DNA lesions in the presence of Cu(II) and a reducing agent like NADPH. This occurs through a futile redox cycle that produces ROS. mdpi.comrsc.org The involvement of a copper-hydroperoxo complex has been suggested as a key intermediate in this type of DNA damage.

Characterization of Oxidative DNA Lesions (e.g., 8-oxo-7,8-dihydro-2′-deoxyguanosine)

A primary and well-characterized product of oxidative DNA damage is 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG). This lesion is a significant biomarker for oxidative stress and is mutagenic, often leading to G to T transversions if not repaired. researchgate.net

Studies on nitro-2-aminophenols have demonstrated an increased formation of 8-oxo-dG in DNA in the presence of Cu(II). nih.gov This indicates that the ROS generated through the copper-mediated redox cycling of these nitroaromatic compounds directly oxidize guanine (B1146940) bases in DNA. The formation of 8-oxo-dG has also been observed under anaerobic conditions with reductively activated nitro 5-deazaflavin derivatives, which specifically interact with the guanine base. case.edu

Furthermore, research on PAH o-quinones has shown that in the presence of NADPH and Cu(II), these compounds can generate significant levels of 8-oxo-dG. mdpi.comrsc.org The formation of this lesion was found to be dependent on the presence of H₂O₂, superoxide (O₂⁻), and Cu(I), highlighting the complex interplay of different reactive species in the generation of this specific type of DNA damage. mdpi.com

Protein Adduct Formation

Mechanisms of Covalent Binding to Proteins

Nitroaromatic compounds, particularly their nitroso derivatives, are known to form covalent adducts with proteins. The general mechanism involves the metabolic reduction of the nitro group to a nitroso intermediate, which is highly electrophilic and can react with nucleophilic residues on proteins.

A prominent target for such adduction is the sulfhydryl group of cysteine residues. Studies with p-nitrosophenetole, a metabolite of phenacetin, have shown that it binds quantitatively to proteins. This binding was significantly decreased when protein sulfhydryl groups were blocked, indicating that cysteine is a primary site of adduction. The resulting bond is often a sulfinamide adduct.

The formation of these adducts can be catalyzed by enzymes. For instance, the reduction of some nitroarenes to their reactive nitroso forms can be facilitated by nitroreductases present in various tissues, including red blood cells.

Adduction to Specific Protein Targets (e.g., Hemoglobin, Plasma Proteins)

Hemoglobin (Hb) is a well-documented target for adduction by nitro-PAHs. After inhalation, nitro-PAHs can be metabolically reduced to their reactive nitroso intermediates. These intermediates then react with the cysteine residues in hemoglobin, forming sulfinic acid amide adducts. case.edu These hemoglobin adducts are stable and can serve as biomarkers for exposure to nitro-PAHs, reflecting an integrated exposure over the lifespan of the red blood cell. case.edu

Plasma proteins, such as albumin, are also susceptible to adduction by reactive metabolites of xenobiotics. While specific studies on this compound are unavailable, the principles of covalent binding of reactive electrophiles to proteins suggest that plasma proteins are likely targets. The formation of protein-chloroethylnitrosourea complexes in serum, for instance, highlights the potential for interactions between nitroso compounds and blood proteins. nih.gov

Structure-Activity Relationships Governing Macromolecular Interactions

The interaction of nitro-PAHs with biological macromolecules is significantly influenced by their chemical structure. Key factors that govern these structure-activity relationships (SARs) include the number and position of nitro groups, the geometry of the parent PAH, and the electronic properties of the molecule.

The mutagenicity of nitroaromatic compounds is a complex function of these structural and electronic factors. case.edu For instance, the orientation of the nitro group relative to the aromatic ring system can impact its metabolic activation and subsequent reactivity. Nitro-PAHs where the nitro group is perpendicular to the aromatic rings, such as 9-nitroanthracene, tend to be more photoreactive than those with co-planar nitro groups, like 1-nitropyrene. nih.gov This reactivity can influence their environmental fate and potential for biological interactions.

The study of SARs for nitro-aromatic compounds is crucial for predicting their toxicological profiles and for understanding the mechanisms through which they exert their biological effects.

Advanced Analytical Methodologies for 1 Nitro 3 Nitrosopyrene

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for the reliable analysis of 1-Nitro-3-nitrosopyrene. The primary goals are to efficiently extract the analyte from its matrix, eliminate interfering substances, and concentrate it to a level suitable for instrumental analysis.

The choice and optimization of an extraction method are highly dependent on the nature of the sample matrix. For environmental samples like atmospheric particulate matter and soil, and for biological fluids, various techniques have been developed to maximize the recovery of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

Ultrasonic extraction is a commonly employed technique due to its simplicity and speed compared to methods like Soxhlet extraction. A key aspect of method optimization involves the selection of an appropriate extraction solvent. Studies on related nitro-PAHs have explored various solvents and conditions. For instance, an optimized method for aerosol samples involved three extractions with 4.0 mL of acetonitrile (B52724) under sonication for 34 minutes. This approach significantly reduced solvent consumption and analysis time.

Pressurized microwave-assisted extraction (MAE) is another powerful technique used for refractory materials like diesel soot. The optimization of MAE involves evaluating parameters such as solvent type, solvent volume, temperature, and extraction time. While solvents like methylene (B1212753) chloride, tetrahydrofuran, and chloroform (B151607) have been tested, it was found that for heavy nitrated PAHs, aromatic solvents like pyridine, sometimes modified with a small amount of acetic acid (1%), provided superior extraction efficiency.

For aqueous environmental samples, headspace solid-phase microextraction (HS-SPME) offers a solvent-free alternative for extracting nitroaromatic compounds. Optimization of HS-SPME involves factors such as the choice of fiber coating, sample acidity, temperature, extraction time, and the addition of salt to increase the ionic strength of the sample, which enhances the partitioning of analytes into the headspace. In biological matrices, analytes are often extracted from fluids like plasma using liquid-liquid extraction (LLE) or from tissues via specific protocols designed to isolate compounds of interest.

Table 1: Optimized Extraction Conditions for Nitro-PAHs from Various Matrices

| Matrix | Extraction Technique | Optimized Solvent | Key Parameters | Reference |

|---|---|---|---|---|

| Aerosol Samples | Ultrasonic Extraction | Acetonitrile | 3 extractions; 4.0 mL solvent; 34 min sonication | |

| Diesel Particulate Matter | Microwave-Assisted Extraction (MAE) | Pyridine with 1% acetic acid | High temperature and duration; medium solvent volume | |

| Aquatic Samples | Headspace Solid-Phase Microextraction (HS-SPME) | N/A (solvent-free) | Salt addition (e.g., NaCl); Temperature: 25°C; Time: 10 min |

Following extraction, sample extracts often contain co-extracted matrix components that can interfere with chromatographic analysis. Therefore, enrichment and clean-up steps are essential. Solid-Phase Extraction (SPE) is a widely used technique for both cleaning up complex samples and concentrating the target analytes.

SPE operates on the principles of chromatography, using a solid sorbent to retain either the analytes of interest or the interfering compounds. The process typically involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample extract is passed through the sorbent.

Washing: A specific solvent is used to wash away interfering compounds while the analytes remain bound to the sorbent.

Elution: A different solvent is used to desorb the analytes from the sorbent for collection.

For nitro-PAHs in aqueous samples, reversed-phase SPE cartridges, such as those packed with octadecylsilica (C18) or styrene-divinylbenzene (XAD-2), are commonly used. Studies comparing these sorbents for the extraction of several nitro-PAHs from water found that C18 cartridges provided the best recovery rates (76% to 97%) when methylene chloride was used as the elution solvent. The selection of the appropriate sorbent and elution solvents is crucial for achieving selective isolation of the target compounds.

Table 2: Solid-Phase Extraction (SPE) Strategies for Nitro-PAH Clean-up

| SPE Sorbent | Sample Matrix | Elution Solvent | Typical Recovery Rate | Reference |

|---|---|---|---|---|

| Octadecylsilica (C18) | Aquatic Samples | Methylene Chloride | 76 - 97% | |

| Styrene Divinylbenzene (XAD-2) | Aquatic Samples | Methylene Chloride / Acetonitrile | Variable, generally lower than C18 | |

| Polymeric (e.g., Strata-X) | Biological Fluids, Food, Environmental | Stronger solvents due to wide pH range | High, targeted selectivity |

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical determination of this compound, providing the necessary separation from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of many nitro-PAHs. This preference stems from the fact that some nitro-derivatives can be thermally labile and may decompose at the high temperatures used in gas chromatography (GC). HPLC methods have been extensively developed for a wide range of nitroaromatic compounds and PAHs.

Modern HPLC systems, often coupled with sensitive detectors such as Ultraviolet (UV) or mass spectrometry (MS), provide high selectivity and reliability for complex samples. The development of an HPLC method involves the careful selection of the stationary phase (column), mobile phase composition, and detector settings to achieve optimal separation and sensitivity for the target analyte. For instance, a method for p-nitrochlorobenzene used a Hitachi gel #3056 column with a mobile phase of 2-propanol and water, achieving a detection limit of 0.3 ng.

Both normal-phase (NP) and reverse-phase (RP) HPLC can be employed for the separation of nitroaromatic compounds.

Reverse-Phase (RP-HPLC) is the most common mode used for these analyses. It utilizes a non-polar stationary phase, typically C18-bonded silica (B1680970), and a polar mobile phase, such as mixtures of acetonitrile/water or methanol/water. The retention of nitrobenzene (B124822) derivatives in RP-HPLC is influenced by the mobile phase composition and the presence of other functional groups on the molecule. The pH of the mobile phase is a critical parameter for ionizable compounds, as it affects their polarity and, consequently, their retention on the column. For many nitro-PAHs, isocratic elution with a constant mobile phase composition (e.g., 65% acetonitrile in water) can provide effective separation.

Normal-Phase (NP-HPLC) employs a polar stationary phase (e.g., silica) and a non-polar mobile phase, such as hexane (B92381) and ethyl acetate (B1210297). This technique is particularly useful for separating nitroarenes from the general PAH fraction, as dinitroarenes, being more polar, exhibit significantly longer retention times than their parent PAHs. For example, a separation of benzophenone (B1666685) and nitrobenzene was achieved using a mobile phase of 70% hexane and 30% ethyl acetate.

Table 3: Comparison of HPLC Modes for Separation of Related Nitro-Compounds

| HPLC Mode | Stationary Phase (Column) | Typical Mobile Phase | Separation Principle | Reference |

|---|---|---|---|---|

| Reverse-Phase (RP) | C18 (non-polar) | Acetonitrile/Water; Methanol/Water | Separates based on hydrophobicity; polar compounds elute first. | |

| Normal-Phase (NP) | Silica (polar) | Hexane/Ethyl Acetate | Separates based on polarity; non-polar compounds elute first. |

Chirality is a key consideration in pharmacology and toxicology, as enantiomers of a compound can have different biological activities. While this compound itself is not chiral, the analytical principles of chiral separation are relevant for resolving enantiomeric isomers of other related chiral compounds. Direct chiral separation by HPLC is most often accomplished using a Chiral Stationary Phase (CSP).

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. There is a wide variety of commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) derivatives, are among the most frequently used for drug enantioseparation. For example, a Chiralpak IC column, based on immobilized cellulose tris(3,5-dichlorophenylcarbamate), was used for the separation of econazole (B349626) enantiomers. The choice of mobile phase, which can be polar-organic, reversed-phase, or normal-phase, is critical for achieving optimal resolution on a given CSP.

Compound Name Reference Table

High-Performance Liquid Chromatography (HPLC) Developments

Online Derivatization and Reduction Methods

For compounds like this compound, which may not be readily detectable in their native state, online derivatization is a powerful strategy to enhance analytical sensitivity and selectivity. A common approach for nitroaromatic and nitrosoaromatic compounds involves online reduction of the nitro and nitroso groups to their corresponding highly fluorescent or electrochemically active amino derivatives. nih.govnih.gov

This process is typically integrated into a high-performance liquid chromatography (HPLC) system. After the analyte is separated on a reversed-phase column, it passes through an online reduction column packed with a catalyst, such as platinum or rhodium-coated alumina. nih.govnih.gov In this reduction step, the nitro (-NO₂) and nitroso (-NO) moieties are converted to primary amine (-NH₂) groups. This transformation is critical because the resulting aminopyrene derivatives exhibit significantly stronger fluorescence and are amenable to highly sensitive chemiluminescence detection, with detection limits reported at the femtomole (fmol) level. nih.govnih.gov

Automated online systems, including solid-phase derivatization coupled with liquid chromatography-mass spectrometry (LC-MS), facilitate rapid, labor-saving, and sensitive detection of analytes by integrating derivatization, separation, and detection into a single, continuous workflow. nih.gov

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). nih.govshimadzu.comcedre.fr The method provides high-resolution separation and definitive identification of these compounds in complex environmental matrices such as air particulates. gcms.czaaqr.org

For the analysis of nitro-PAHs, including isomers of nitropyrene, specific GC conditions are employed to achieve optimal separation. aaqr.org Advanced systems like triple quadrupole GC-MS (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode offer exceptional sensitivity and selectivity. cedre.frgcms.cz This technique minimizes matrix interference, a common challenge in environmental samples, allowing for the reliable determination of trace-level concentrations, with limits of detection (LOD) reported to be around 1 pg. gcms.cz The use of specific capillary columns, such as DB-17MS or DB-5, is common for separating these types of compounds. aaqr.orgepa.gov

| Parameter | Typical Condition for Nitro-PAH Analysis | Reference |

|---|---|---|

| Instrument | Gas Chromatograph Tandem Mass Spectrometer (GC-MS/MS) | aaqr.org |

| Column | DB-17MS (30 m × 0.25 mm × 0.25 µm) | aaqr.org |

| Carrier Gas | Helium at 1.2 mL/min | aaqr.org |

| Injection Temperature | 280°C | aaqr.org |

| Oven Program | Initial 120°C (1 min), ramp to 185°C at 30°C/min, then to 310°C at 8°C/min (hold 5 min) | aaqr.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | gcms.cz |

| Ionization | Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI) | gcms.czcopernicus.org |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an advanced analytical technique that combines the advantages of both gas and liquid chromatography. shimadzu.com It is particularly well-suited for the analysis of thermally labile and moderately polar to polar compounds, a category that includes many nitroaromatics. dtic.milresearchgate.net SFC predominantly uses supercritical carbon dioxide (CO₂) as the mobile phase, often with the addition of a polar co-solvent, which qualifies it as a "green" analytical method due to reduced organic solvent consumption. researchgate.netijnrd.org

The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and higher efficiency compared to traditional HPLC. ijnrd.org An SFC system equipped with a thermionic ionization detector (TID) has been evaluated as a potential tool for the simultaneous determination of nitroaromatics, nitramines, and nitrate (B79036) esters. dtic.mil While detection limits were estimated to be higher than standard HPLC or GC methods in some early studies, advancements in SFC instrumentation have expanded its capabilities, making it a powerful tool for complex separations. dtic.milijnrd.org

Thin-Layer Chromatography (TLC) in Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening and separation of nitro-PAHs. fishersci.comtifr.res.inanalyticaltoxicology.com This technique is valuable for preliminary analysis, reaction monitoring, and isolating compounds from complex mixtures for further investigation. semanticscholar.org

In the analysis of nitrated pyrene (B120774) or benzo[a]pyrene (B130552) derivatives, TLC is typically performed on precoated silica gel plates, which act as the stationary phase. semanticscholar.org A non-polar mobile phase, such as a mixture of benzene (B151609) and hexane, is used to develop the plate. semanticscholar.org The separation is based on the differential partitioning of the compounds between the polar stationary phase and the non-polar mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf value). Visualization of the separated spots is commonly achieved by exposing the plate to ultraviolet (UV) light. tifr.res.in

| Compound Class | Stationary Phase | Mobile Phase | Example Rf Values | Reference |

|---|---|---|---|---|

| Benzo[a]pyrene (BaP) | Silica Gel | 20% Benzene in Hexane | 0.619 | semanticscholar.org |

| 6-Nitrobenzo[a]pyrene | Silica Gel | 20% Benzene in Hexane | 0.286 | semanticscholar.org |

| 1- and 3-Nitrobenzo[a]pyrene | Silica Gel | 20% Benzene in Hexane | 0.143 | semanticscholar.org |

Advanced Spectroscopic and Mass Spectrometric Detection Techniques

Following chromatographic separation, highly sensitive detection techniques are necessary to quantify trace amounts of this compound. Fluorescence and chemiluminescence are two of the most powerful detection methods for this class of compounds, often employed after post-column derivatization.

High-Sensitivity Fluorescence Detection

Fluorescence detection is a highly sensitive method for many PAHs and their derivatives. However, nitrated PAHs like 1-nitropyrene (B107360) often exhibit very low native fluorescence quantum yields (on the order of 10⁻⁴), which limits direct detection sensitivity. researchgate.net

To overcome this limitation, a common strategy involves the on-column or post-column reduction of the nitro group to a primary aromatic amine. acs.org These resulting amino-PAHs are intensely fluorescent, allowing for significantly enhanced detection sensitivity. This approach combines the high separation power of chromatography with the high sensitivity of fluorescence spectroscopy, enabling the detection of nitro-PAHs at very low concentrations following their conversion to fluorescent amine derivatives. acs.org

Chemiluminescence Detection Systems

Chemiluminescence (CL) detection offers exceptional sensitivity and is particularly effective for the analysis of nitro- and nitroso-pyrene derivatives. nih.govnih.gov Similar to fluorescence detection, the method relies on the online chemical reduction of the nitro and nitroso groups to their corresponding aminopyrene derivatives. nih.gov

After separation by HPLC, the column effluent passes through an electrochemical reduction cell or a catalytic reductor column. nih.gov The generated aminopyrene then mixes with post-column chemiluminescence reagents, typically a system containing bis(2,4,6-trichlorophenyl)oxalate (TCPO) and hydrogen peroxide (H₂O₂). nih.govnih.gov The reaction produces light, and the emitted photons are measured by a photomultiplier tube. This HPLC-CL method is highly selective and sensitive, with detection limits reported to be at the fmol level for nitrated pyrenes, which is often one to two orders of magnitude lower than fluorescence detection. nih.govnih.gov This makes it an ideal technique for trace analysis in environmental samples. nih.gov

Electrochemical Detection Approaches

No information is available in the scientific literature regarding the electrochemical detection of this compound. While electrochemical methods have been developed for other nitroaromatic compounds, the specific redox potentials and electrode modifications required for this compound have not been determined.

Ultraviolet (UV) Detection

Specific UV-visible absorption spectra for this compound are not available in published literature. The characteristic wavelengths of maximum absorbance (λmax) are unknown, preventing the development of a quantitative UV detection method.

Mass Spectrometry (MS) for Identification and Quantification

There is no published data on the mass spectrometric analysis of this compound. The fragmentation patterns, precursor and product ions, and optimal ionization techniques essential for its identification and quantification have not been established.

Gas Chromatography-Mass Spectrometry (GC-MS)

No GC-MS methods for the analysis of this compound have been reported. Information regarding suitable capillary columns, temperature programming, and characteristic mass spectra (e.g., molecular ion, fragment ions) is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No LC-MS methods for the analysis of this compound have been reported. Details on appropriate stationary and mobile phases, ionization sources, and mass spectrometric parameters are absent from the scientific record.

Negative Ion Atmospheric Pressure Ionization Mass Spectrometry

The response of this compound to negative ion atmospheric pressure ionization techniques has not been investigated. It is unknown whether this compound would form stable negative ions suitable for sensitive and selective detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a complex aromatic system like this compound, ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The precise chemical shifts of the protons on the pyrene ring system are influenced by the electron-withdrawing effects of both the nitro (-NO₂) and nitroso (-NO) groups. Protons located ortho and para to these substituents will be deshielded and resonate at a lower field (higher ppm values). In contrast, protons at meta positions will be less affected.

Due to the asymmetry of the substitution pattern, each of the seven protons on the pyrene core is expected to be chemically non-equivalent, leading to a unique signal for each. Spin-spin coupling between adjacent protons would result in complex splitting patterns (doublets, triplets, and multiplets), which can be analyzed to deduce the connectivity of the protons and, by extension, the carbon framework. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), would be instrumental in establishing these proton-proton correlations.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The carbon atoms directly attached to the nitro and nitroso groups are expected to be significantly deshielded due to the strong electron-withdrawing nature of these functional groups. The remaining aromatic carbons will also exhibit a range of chemical shifts influenced by their position relative to the substituents. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to correlate the proton signals with their directly attached carbon atoms and to establish long-range proton-carbon connectivities, respectively. This information is crucial for the definitive assignment of all carbon resonances and the confirmation of the substitution pattern.

Based on data from related nitrated polycyclic aromatic hydrocarbons, the anticipated chemical shifts for this compound are summarized in the interactive table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5 - 9.0 | C-1 (attached to -NO₂) ~140 - 150 |

| H-4 | ~8.7 - 9.2 | C-2 ~125 - 135 |

| H-5 | ~8.0 - 8.5 | C-3 (attached to -NO) ~150 - 160 |

| H-6 | ~7.8 - 8.3 | C-3a ~128 - 132 |

| H-7 | ~7.8 - 8.3 | C-3b ~124 - 128 |

| H-8 | ~8.0 - 8.5 | C-4 ~122 - 128 |

| H-9 | ~8.2 - 8.7 | C-5 ~126 - 130 |

| H-10 | ~8.4 - 8.9 | C-5a ~123 - 127 |

| C-6 ~125 - 129 | ||

| C-7 ~125 - 129 | ||

| C-8 ~126 - 130 | ||

| C-9 ~122 - 128 | ||

| C-10 ~128 - 132 | ||

| C-10a ~130 - 135 | ||

| C-10b ~130 - 135 | ||

| C-10c ~124 - 128 |

Note: These are predicted values based on analogous compounds and the actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by the characteristic stretching vibrations of the nitro and nitroso groups. The nitro group typically exhibits two strong absorption bands corresponding to its asymmetric and symmetric stretching modes. For aromatic nitro compounds, these bands are generally observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The nitroso group (-NO) has a characteristic stretching vibration that appears in the range of 1600-1500 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the pyrene ring.

Other significant features in the IR spectrum would include the C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) arising from C=C stretching vibrations of the aromatic rings and various C-H in-plane and out-of-plane bending vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. The symmetric stretching vibration of the nitro group, which is often strong in the IR spectrum, also typically gives rise to a strong and sharp band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and can provide information about the substitution pattern. The C-N stretching vibrations associated with both the nitro and nitroso groups would also be observable.

The combination of IR and Raman spectroscopy offers a comprehensive vibrational characterization of this compound, confirming the presence of the key functional groups and providing a unique spectral fingerprint for its identification.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 (Strong) | 1550 - 1475 (Variable) |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 (Strong) | 1360 - 1290 (Strong) |

| Nitroso (-NO) | Stretch | 1600 - 1500 (Medium) | 1600 - 1500 (Variable) |

| Aromatic C-H | Stretch | > 3000 (Variable) | > 3000 (Strong) |

| Aromatic C=C | Stretch | ~1600 - 1450 (Multiple bands) | ~1600 - 1450 (Multiple bands) |

Immunoanalytical Techniques for Biomarker Development

Immunoanalytical techniques, which utilize the high specificity of antibody-antigen interactions, are powerful tools for the development of biomarkers for exposure to xenobiotics like this compound. While specific antibodies for this compound have not been extensively reported, research on related nitrated polycyclic aromatic hydrocarbons provides a framework for potential biomarker development.

Antibody Production and Immunoassay Development

The development of an immunoassay for this compound would first involve the synthesis of an immunogen. Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate can then be used to immunize animals (e.g., rabbits or mice) to elicit the production of polyclonal or monoclonal antibodies, respectively, that specifically recognize the this compound moiety.

Once specific antibodies are generated, they can be incorporated into various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA). An ELISA for this compound could be designed in a competitive format, where the sample containing the analyte competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample. Such an assay would offer high throughput and sensitivity for screening a large number of biological or environmental samples.

Biomarker Identification

Upon exposure, this compound is likely to undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules such as DNA and proteins. These adducts can serve as valuable biomarkers of exposure and potential biological effect. For instance, research has focused on developing antibodies that can detect DNA adducts of nitropyrenes. healtheffects.org These antibodies can then be used in techniques like immunohistochemistry or immuno-slot-blot assays to quantify DNA damage in tissues of exposed individuals.

Furthermore, the metabolic processes acting on this compound could lead to the formation of metabolites that are excreted in urine. The development of antibodies targeting these specific metabolites would enable the non-invasive monitoring of exposure through urinalysis. Another potential biomarker is the formation of 3-nitrotyrosine (B3424624) in proteins, which is a marker of nitrosative stress that can be induced by compounds like this compound. nih.gov Antibodies against 3-nitrotyrosine are commercially available and could be used to assess protein damage in exposed populations. scbt.com

The development of such immunoanalytical tools is crucial for molecular epidemiology studies aimed at understanding the health risks associated with exposure to this compound and for implementing effective preventative measures.

Computational and Theoretical Chemistry Studies of 1 Nitro 3 Nitrosopyrene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These investigations can provide deep insights into electron distribution, orbital energies, and the propensity for chemical reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.comyoutube.com The energy and localization of these orbitals indicate a molecule's potential to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com For 1-Nitro-3-nitrosopyrene, such an analysis would be invaluable in predicting its reactivity towards various chemical species. However, no specific studies calculating the HOMO-LUMO gap or mapping the frontier orbital densities for this compound have been identified in the public literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, including the identification of transient transition states and the calculation of activation energies. researchgate.net This is crucial for understanding how a compound might be formed or how it degrades. For this compound, this could involve modeling its formation from precursor molecules or its degradation pathways under various conditions. A search of the available literature did not yield any studies that have modeled reaction pathways or performed transition state analysis specifically for this compound.

Molecular Dynamics Simulations of Interactions with Biomolecules

Molecular dynamics (MD) simulations provide a dynamic view of how a molecule interacts with biological macromolecules such as proteins and DNA. nih.govnih.govnih.govirbbarcelona.org These simulations can reveal binding affinities, conformational changes, and the specific intermolecular forces that govern these interactions. irbbarcelona.orgmdpi.com Given the potential toxicological interest in nitroaromatic compounds, understanding the interaction of this compound with biomolecules is of high importance. At present, there are no published MD simulation studies detailing the interaction of this compound with any specific biomolecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR models are predictive tools that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.comresearchgate.netsciengine.comnih.govdergipark.org.tr These models are widely used in toxicology and drug design to screen compounds and predict their effects without extensive experimental testing. mdpi.comsciengine.com While QSAR studies have been conducted for various classes of nitroaromatic compounds, mdpi.comsciengine.comnih.govdergipark.org.tr no specific SAR or QSAR models have been developed or reported for this compound.

Environmental Fate Modeling and Atmospheric Reaction Kinetics Simulations

Understanding the environmental fate of a chemical involves modeling its distribution, persistence, and degradation in various environmental compartments like air, water, and soil. rsc.orgresearchgate.netup.pt Atmospheric reaction kinetics simulations, in particular, can predict the lifetime of a compound in the atmosphere by modeling its reactions with atmospheric oxidants such as hydroxyl radicals. colorado.eduhilarispublisher.comcopernicus.org While there are models for the environmental fate of related compounds like nitropyrenes, nih.gov specific modeling of the environmental transport, degradation, and atmospheric reaction kinetics of this compound has not been documented in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-nitro-3-nitrosopyrene, and how do reaction conditions influence yield and purity?

- Methodology : Optimize nitrosation reactions using sodium nitrite under acidic conditions (e.g., HCl) with 1-nitro-3-aminopyrene as a precursor. Monitor intermediates via HPLC with UV detection (λ = 254 nm) .

- Key Considerations : Temperature control (<5°C) minimizes side reactions (e.g., diazonium salt decomposition). Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >95% purity .

Q. How can this compound be detected and quantified in environmental or biological matrices?

- Analytical Workflow :

Extraction : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples.

Separation : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).

Detection : Confirm identity via tandem mass spectrometry (MS/MS) with MRM transitions (e.g., m/z 293 → 247) .

- Validation : Spike-and-recovery experiments (70–120% recovery) ensure method accuracy in complex matrices like liver microsomes .

Q. What metabolic pathways transform this compound in mammalian systems, and what are the key metabolites?

- Findings : Rat liver microsomes reduce the nitro group to form 1-amino-3-nitrosopyrene, while nitroreductases (e.g., NADPH-cytochrome P450) catalyze further conversion to 1,3-diaminopyrene .

- Implications : Metabolites exhibit DNA-binding activity, detected via [³²P]-postlabeling in mammary gland cytosol .

Advanced Research Questions

Q. How do structural differences (e.g., nitro vs. nitroso positions) affect the mutagenicity of this compound compared to isomers like 1-nitro-6-nitrosopyrene?

- Comparative Analysis :

- Ames Test (TA98 strain) : this compound shows 3× higher mutagenic activity than 1-nitro-6-nitrosopyrene, attributed to enhanced intercalation with DNA .

- Mechanistic Insight : Nitroso groups at position 3 stabilize radical intermediates, increasing oxidative DNA damage (e.g., 8-oxo-dG formation) .

Q. What experimental models resolve contradictions in reported genotoxicity data for this compound?

- Model Selection :

- In vitro : Use primary hepatocytes (rat/mouse) with induced CYP450 enzymes to mimic metabolic activation.

- In vivo : Employ transgenic rodent models (e.g., gpt delta mice) to quantify mutation frequencies in target organs .

- Data Interpretation : Discrepancies arise from differences in nitroreductase activity across cell types (e.g., S9 fractions vs. intact cells) .

Q. How does the redox potential of this compound influence its bioreactivity and interaction with cellular antioxidants?

- Electrochemical Profiling : Polarographic reduction potential (E₁/₂ = -0.42 V vs. SCE) correlates with its ability to generate superoxide radicals (O₂⁻) in the presence of NADPH .

- Antioxidant Modulation : Co-incubation with α-tocopherol (1 mM) reduces ROS production by 60% in lung epithelial cells, confirming redox cycling as a toxicity mechanism .

Q. What strategies validate analytical methods for this compound in compliance with EMA/USP guidelines for nitrosamine analysis?

- Validation Parameters :

Specificity : No interference from matrix components (e.g., API residues).

Linearity : R² ≥ 0.998 across 1–100 ng/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.